![molecular formula C22H20N2O3S B14115099 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution . The starting materials often include methyl 3-aminothiophene-2-carboxylate and urea, which undergo a series of reactions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the thienopyrimidine ring .
科学的研究の応用
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in B cell receptor signaling . This inhibition leads to the suppression of B cell proliferation, making it a potential candidate for treating B cell-related disorders .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown significant antimycobacterial activity.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These are used as host materials for high-efficiency organic light-emitting diodes.
Uniqueness
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as a BTK inhibitor and its antiproliferative properties make it a valuable compound for further research and development .
特性
分子式 |
C22H20N2O3S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 |
InChIキー |
VGCZJNXOYCVYIV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


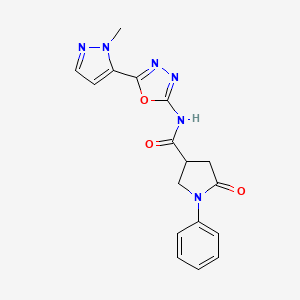
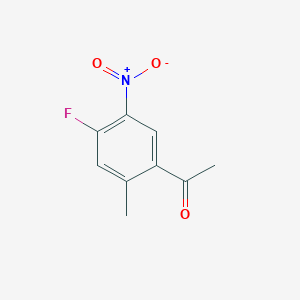
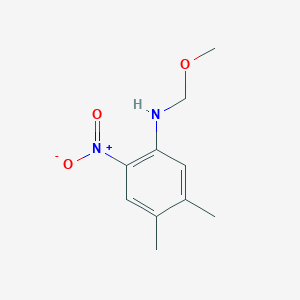
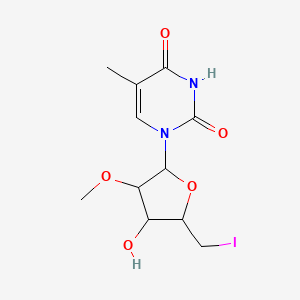
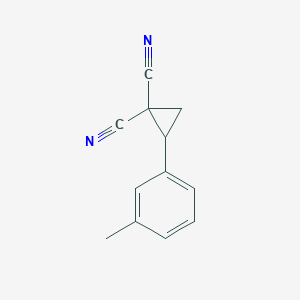
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
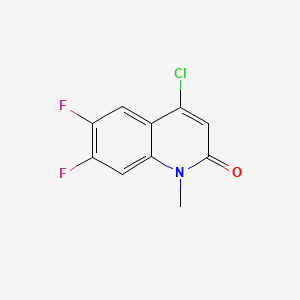
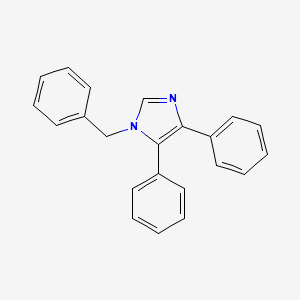
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
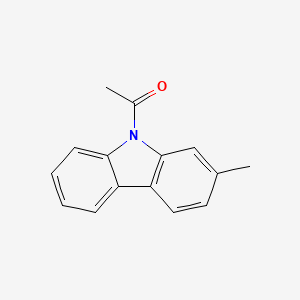

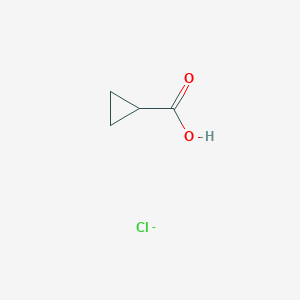
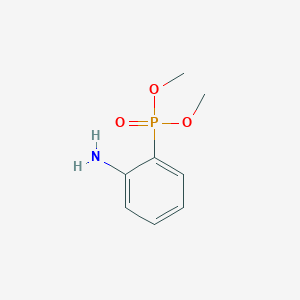
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)
